ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate
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Overview
Description
Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate is a nitrogen-containing heterocyclic compound It features a unique structure that includes a pyrroloquinazoline core, which is known for its potential biological activities
Preparation Methods
The synthesis of ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a substituted pyrrole with an acylating agent, followed by cyclization to form the quinazoline ring system. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Widely studied for their biological activities and used in drug discovery.
Quinazoline derivatives: Known for their anticancer and anti-inflammatory properties. The uniqueness of this compound lies in its specific structure, which combines elements of pyrrole and quinazoline, potentially leading to unique biological activities.
Properties
IUPAC Name |
ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)11-7-8-12-15-10-6-4-3-5-9(10)13(17)16(11)12/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMRKAAYWJBOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NC3=CC=CC=C3C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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